(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol
Overview
Description
(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol is a chiral compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an ethan-1-ol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridine, which is commercially available.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is prepared and reacted with 5-chloropyridine to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Conducting the Grignard reaction on a larger scale with optimized conditions to maximize yield.
Automated Chiral Resolution: Utilizing automated systems for chiral resolution to efficiently separate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: (1R)-1-(5-chloropyridin-2-yl)ethanone.
Reduction: (1R)-1-(5-chloropyridin-2-yl)ethane.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-chloropyridin-2-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(5-chloropyridin-2-yl)ethanol: A structural isomer with the hydroxyl group on the ethyl chain instead of the ethan-1-ol group.
5-chloro-2-pyridinemethanol: Another isomer with the hydroxyl group directly attached to the pyridine ring.
Uniqueness
(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and isomers. This uniqueness makes it valuable in applications where stereochemistry plays a crucial role, such as drug development and asymmetric synthesis.
Properties
IUPAC Name |
(1R)-1-(5-chloropyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWSYXWXQLPXCG-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1567887-32-4 | |
Record name | (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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